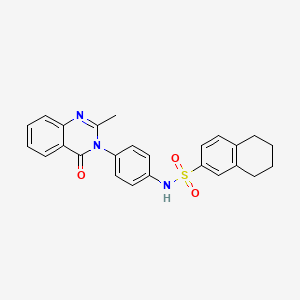

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

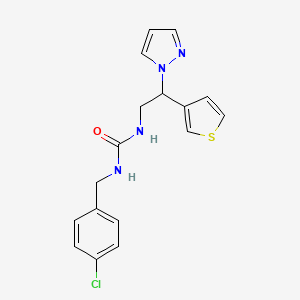

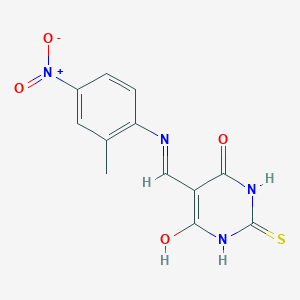

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a specialty product for proteomics research . It is a quinoline derivative, which are ubiquitous in natural products and bioactive compounds . Quinoline-4-carboxylic acid derivatives make up one of the most important series of quinoline derivatives, because they possess diverse medicinal properties and can be transformed into bioactive compounds .

Synthesis Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis

The molecular formula of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is C17H12ClNO3 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Physical And Chemical Properties Analysis

The molecular formula of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is C17H12ClNO3 . Further physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Material Development

The chemical compound 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid belongs to a broader class of compounds that have found applications in various synthetic and material development processes. For instance, quinoline derivatives are pivotal in the development of new materials with potential applications in pharmaceuticals, as evident in the practical and large-scale synthesis processes for pharmaceutically active compounds. These processes showcase the efficiency and scalability of synthesizing quinoline derivatives, which could be related to the synthesis of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (Bänziger et al., 2000).

Photophysical and Fluorescent Studies

Quinoline derivatives have been extensively studied for their photophysical and fluorescent properties, which are crucial for applications in sensing, imaging, and light-emitting devices. The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores highlights the unique photophysical behaviors of quinoline derivatives. These compounds show significant potential in developing fluorescent materials and sensors, indicating a broader application range for 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (Padalkar & Sekar, 2014).

Antimicrobial and Herbicidal Activities

Quinoline derivatives have been reported to possess antimicrobial and herbicidal activities, suggesting the potential use of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid in developing new antimicrobial agents and herbicides. The synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its evaluation for herbicidal potential demonstrates the applicability of quinoline derivatives in agricultural chemistry. Such studies underscore the versatility of quinoline compounds in addressing various biological and environmental challenges (A. E., Oke O.T., & O. A., 2015).

Mécanisme D'action

While the specific mechanism of action for 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is not mentioned in the search results, quinoline derivatives are known to possess various biological activities, including antitumor, 5-HT 3 receptor antagonistic, antimalarial, antibacterial, antituberculosis, and antiviral activities .

Orientations Futures

Quinoline derivatives are ubiquitous in natural products and bioactive compounds, and possess various biological activities . Therefore, the development of efficient methods for the synthesis of these compounds, such as the Doebner hydrogen-transfer reaction, is of great interest . Future research may focus on the development of more efficient synthesis methods and the exploration of the diverse medicinal properties of these compounds .

Propriétés

IUPAC Name |

8-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-22-11-5-2-4-10(8-11)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOJVNBQMOUPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)

![(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid;hydrochloride](/img/structure/B2680908.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2680911.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2680914.png)

![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)